REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:20]([CH3:21])[O:22][C:23]([CH2:24][Br:25])=[O:26].[CH3:27][C:28](=[O:29])[CH3:30].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH:1]1([C:4](=[O:5])[c:6]2[c:7]([OH:13])[cH:8][cH:9][cH:10][c:11]2[OH:12])[CH2:2][CH2:3]1.[K+:18].[K+:19]>>[CH:1]1([C:4](=[O:5])[c:6]2[c:7]([O:13][CH2:24][C:23]([O:22][CH2:20][CH3:21])=[O:26])[cH:8][cH:9][cH:10][c:11]2[OH:12])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1c(O)cccc1O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1cccc(O)c1C(=O)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |